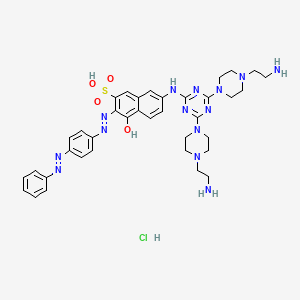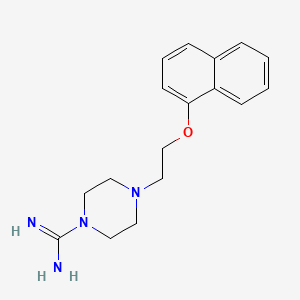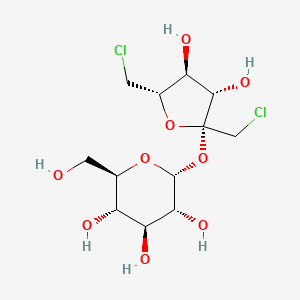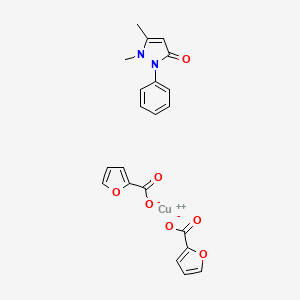
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))- is a coordination compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a copper ion coordinated with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and two furancarboxylate ligands, which contribute to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation reaction of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with 2,5-dihydroxy actophenone to form the chemosensor, which is then reacted with copper ions . The reaction conditions often include the use of methanol and water as solvents in a 6:4 ratio, with the reaction being carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and different ligands for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of copper(II) complexes, while substitution reactions can yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the copper ion with the ligands. The binding of copper ions to the chemosensor results in a redshift in the absorption peak, indicating a ligand-to-metal charge transfer mechanism . This interaction stabilizes the complex and enhances its detection capabilities.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the compound.
2,5-Dihydroxy actophenone: Another precursor used in the synthesis.
Other Copper Complexes: Various copper complexes with different ligands that exhibit similar coordination properties.
Uniqueness
What sets this compound apart is its specific combination of ligands and its ability to act as a highly sensitive chemosensor for copper ions. The unique redshift in absorption peak upon binding with copper ions and its stability make it particularly valuable for applications in environmental monitoring and biological systems .
Propiedades
Número CAS |
84009-24-5 |
|---|---|
Fórmula molecular |
C21H18CuN2O7 |
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
copper;1,5-dimethyl-2-phenylpyrazol-3-one;furan-2-carboxylate |
InChI |
InChI=1S/C11H12N2O.2C5H4O3.Cu/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*6-5(7)4-2-1-3-8-4;/h3-8H,1-2H3;2*1-3H,(H,6,7);/q;;;+2/p-2 |
Clave InChI |
AYRAVIDDOURHPU-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


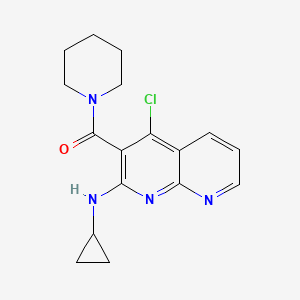
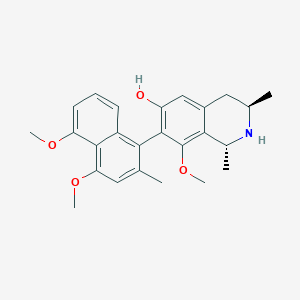


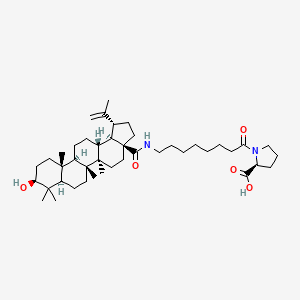

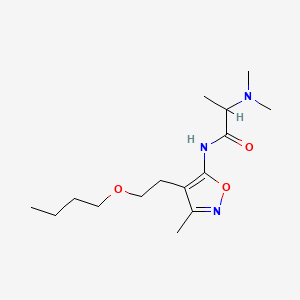

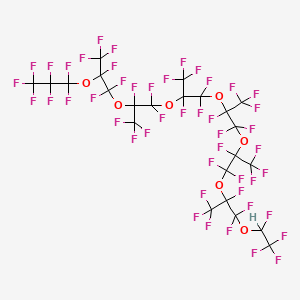
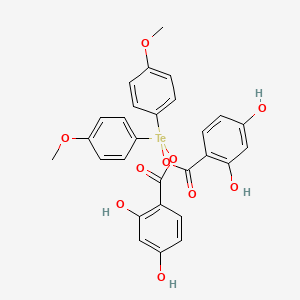
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
